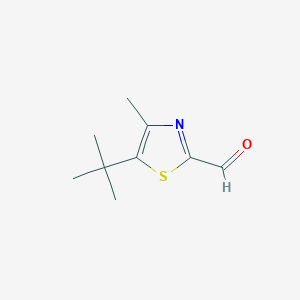
5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the thiazole ring, along with an aldehyde functional group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. One common method includes the use of tert-butyl isothiocyanate and 4-methylthiazole-2-carboxylic acid as starting materials. The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-(tert-Butyl)-4-methylthiazole-2-carboxylic acid.
Reduction: 5-(tert-Butyl)-4-methylthiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-2-carbaldehyde: Lacks the tert-butyl group, leading to different reactivity and properties.
5-(tert-Butyl)-2-thiazolecarboxaldehyde: Similar structure but with different substitution patterns on the thiazole ring.
2-Methyl-4-thiazolecarboxaldehyde: Another thiazole derivative with different substituents.
Uniqueness
5-(tert-Butyl)-4-methylthiazole-2-carbaldehyde is unique due to the combination of the tert-butyl and methyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the aldehyde group also provides versatility in various chemical transformations.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
5-tert-butyl-4-methyl-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h5H,1-4H3 |
InChI Key |
BUVFHSPKVWXUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















